2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
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Overview
Description
2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a complex organic compound that features a pyrrolo[3,4-d]pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine core, followed by functionalization to introduce the morpholino and dimethylpropanone groups. Key steps may involve:
Cyclization reactions: Using reagents such as ammonium acetate and triethyl orthoformate under acidic conditions to form the pyrimidine ring.
Functional group transformations: Employing reagents like morpholine and dimethylformamide to introduce the morpholino group.
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: Investigated as a potential inhibitor of enzymes like CDK2, which are involved in cell cycle regulation and cancer progression.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity and potential therapeutic applications.
Uniqueness
2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholino group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Biological Activity
2,2-Dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a pyrrolo-pyrimidine core which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have shown significant activity against various pathogens. For instance, derivatives of pyrrolo-pyrimidine compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation was also noted, with reductions in biofilm formation exceeding that of standard antibiotics like Ciprofloxacin.
Table 1: Antimicrobial Activity of Pyrrolo-Pyrimidine Derivatives
Compound | MIC (μg/mL) | Target Pathogen | Biofilm Reduction (%) |
---|---|---|---|
7b | 0.22 | Staphylococcus aureus | Significant |
5a | 0.25 | Staphylococcus epidermidis | Significant |
Control | 2.0 | Ciprofloxacin | Baseline |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it acts as a potent inhibitor of specific cancer-related proteins, such as WDR5, which is implicated in various malignancies. The binding affinity of related compounds has been reported with Kd values below 100 nM, indicating strong interaction with target proteins .
Case Study: WDR5 Inhibition
In a structure-based design optimization campaign, derivatives similar to the compound were shown to significantly inhibit WDR5 with ligand efficiencies exceeding 0.31 . This suggests that modifications to the core structure could enhance anticancer efficacy.
The mechanism by which these compounds exert their biological effects often involves inhibition of critical enzymes or pathways in microbial and cancer cell metabolism. For instance, some derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival and cancer cell proliferation .
Toxicological Profile
Toxicity assessments reveal that these compounds exhibit low hemolytic activity and non-cytotoxicity at concentrations up to 60 μM, making them promising candidates for further development in therapeutic applications .
Table 2: Toxicological Assessment
Parameter | Value |
---|---|
Hemolytic Activity (%) | 3.23 - 15.22 |
IC50 (Cytotoxicity) μM | >60 |
Properties
IUPAC Name |
2,2-dimethyl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-15(2,3)13(20)19-9-11-8-16-14(17-12(11)10-19)18-4-6-21-7-5-18/h8H,4-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIRSIOYRMEGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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